molecular formula C9H9ClO3 B2523347 2-(2-Chlorophenyl)-2-methoxyacetic acid CAS No. 35599-96-3

2-(2-Chlorophenyl)-2-methoxyacetic acid

Cat. No.: B2523347
CAS No.: 35599-96-3
M. Wt: 200.62
InChI Key: GRSXDEKBULWVIL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methoxyacetic acid is a substituted phenylacetic acid derivative characterized by a chlorine atom and a methoxy group at the 2-position of the benzene ring, along with an acetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research. The chlorine atom, an electron-withdrawing group, and the methoxy group, an electron-donating substituent, create a balance of electronic effects that influence the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXDEKBULWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: this compound can be oxidized to form 2-(2-chlorophenyl)-2-methoxyacetaldehyde or 2-(2-chlorophenyl)-2-methoxyacetone.

    Reduction: Reduction can yield 2-(2-chlorophenyl)-2-methoxyethanol or 2-(2-chlorophenyl)-2-methoxyethane.

    Substitution: Substitution reactions can produce derivatives such as 2-(2-bromophenyl)-2-methoxyacetic acid or 2-(2-hydroxyphenyl)-2-methoxyacetic acid.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methoxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound Not provided C₉H₉ClO₃ ~200.62 Cl (2), OCH₃ (2) Research applications, potential in drug design
2-(4-Chloro-2-methoxyphenyl)acetic acid 170737-95-8 C₉H₉ClO₃ 200.62 Cl (4), OCH₃ (2) Structural isomer; similar molecular weight, differing electronic effects due to chloro position
2-(2-Hydroxyphenyl)-2-methoxyacetic acid 75335-12-5 C₉H₁₀O₄ 198.17 OH (2), OCH₃ (2) Higher polarity due to -OH; medicinal uses
(2-Chlorophenyl)acetic acid 2444-36-2 C₈H₇ClO₂ 170.59 Cl (2) Simpler analog; intermediate in synthesis
2-(4-Fluorophenyl)-2-methoxyacetic acid 2340-00-3 C₉H₉FO₃ 184.16 F (4), OCH₃ (2) Fluorinated analog; enhanced metabolic stability
2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-methoxyacetic acid Not provided C₂₃H₁₉Cl₂O₅ 454.31 Multiple substituents Binds FABP4 protein (IC₅₀ = 1.1 µM)

Positional Isomerism: 2-Chloro vs. 4-Chloro

  • This compound : The proximity of Cl and OCH₃ at the 2-position creates steric hindrance and a unique electronic environment. The electron-withdrawing Cl may reduce the electron-donating effect of OCH₃, slightly increasing the acetic acid’s acidity compared to the 4-Cl isomer.
  • The electronic effects are less pronounced due to the distance between substituents, possibly leading to weaker intermolecular interactions in biological systems .

Functional Group Modifications

  • Hydroxyl vs. Methoxy : Replacing Cl with -OH (as in 2-(2-hydroxyphenyl)-2-methoxyacetic acid) increases polarity and hydrogen-bonding capacity, improving water solubility but reducing lipophilicity. This modification is linked to medicinal applications .
  • Fluorine Substitution : The 4-fluoro analog (2-(4-fluorophenyl)-2-methoxyacetic acid) exhibits greater metabolic stability due to fluorine’s resistance to oxidation. Its lower molecular weight (184.16 vs. ~200.62) may enhance bioavailability .

Structural Complexity and Binding Affinity

The highly substituted derivative, 2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-methoxyacetic acid, demonstrates that additional substituents significantly enhance target binding. Its interaction with FABP4 (IC₅₀ = 1.1 µM) suggests that structural complexity can optimize pharmacological activity, though at the cost of increased molecular weight (454.31 g/mol) .

Simpler Analogs

  • (2-Chlorophenyl)acetic acid : Lacking the methoxy group, this compound is less polar and serves primarily as a synthetic intermediate. Its lower molecular weight (170.59 g/mol) facilitates easier functionalization in organic chemistry .

Research Implications

  • Drug Design : The target compound’s balance of electron-withdrawing (Cl) and electron-donating (OCH₃) groups makes it a versatile scaffold for modifying acidity and lipophilicity.
  • Positional Effects : Isomeric differences (e.g., 2-Cl vs. 4-Cl) highlight the importance of substituent placement in tuning biological activity and physicochemical properties.
  • Functional Group Trade-offs : Hydroxyl groups improve solubility but reduce stability, while fluorine enhances metabolic resistance.

Biological Activity

2-(2-Chlorophenyl)-2-methoxyacetic acid, with the CAS number 35599-96-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol

This compound features a chlorophenyl group and a methoxyacetic acid moiety, which contribute to its biological interactions.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Study on Prostate Cancer Cells

In a relevant study, prostate cancer cell lines (LNCaP, C4-2B, PC-3, and DU-145) were treated with varying concentrations of MAA. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Mechanistic Insights : The study provided insights into the molecular pathways affected by MAA treatment, highlighting its role in modulating apoptotic pathways and cell cycle regulators .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Research into similar compounds suggests that factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence their biological efficacy.

Table 1: Summary of ADME Properties

PropertyDescription
AbsorptionLikely moderate based on structural properties
DistributionPotentially high due to lipophilicity
MetabolismInvolves hepatic enzymes; specific pathways unknown
ExcretionPrimarily renal; requires further study

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